(5E)-5-{1-[(4-fluorophenyl)amino]ethylidene}-6-hydroxy-3-(2-methylphenyl)pyrimidine-2,4(3H,5H)-dione
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Overview
Description
5-[(Z)-1-(4-FLUOROANILINO)ETHYLIDENE]-1-(2-METHYLPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrimidinetrione core, substituted with fluorinated aniline and methylphenyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-1-(4-FLUOROANILINO)ETHYLIDENE]-1-(2-METHYLPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with an appropriate aldehyde to form the intermediate Schiff base, which is then cyclized with a suitable diketone to yield the final pyrimidinetrione structure. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-[(Z)-1-(4-FLUOROANILINO)ETHYLIDENE]-1-(2-METHYLPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or metal hydrides.
Substitution: The fluorine atom in the aniline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyrimidinetrione oxides, while reduction can produce amine derivatives.
Scientific Research Applications
5-[(Z)-1-(4-FLUOROANILINO)ETHYLIDENE]-1-(2-METHYLPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 5-[(Z)-1-(4-FLUOROANILINO)ETHYLIDENE]-1-(2-METHYLPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- (5E)-1-Butyl-5-{1-[(4-fluorobenzyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione
- (5Z)-5-{1-[(4-fluorophenyl)amino]ethylidene}-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
Compared to similar compounds, 5-[(Z)-1-(4-FLUOROANILINO)ETHYLIDENE]-1-(2-METHYLPHENYL)-2,4,6(1H,3H)-PYRIMIDINETRIONE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its fluorinated aniline group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H16FN3O3 |
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Molecular Weight |
353.3 g/mol |
IUPAC Name |
5-[N-(4-fluorophenyl)-C-methylcarbonimidoyl]-6-hydroxy-1-(2-methylphenyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H16FN3O3/c1-11-5-3-4-6-15(11)23-18(25)16(17(24)22-19(23)26)12(2)21-14-9-7-13(20)8-10-14/h3-10,25H,1-2H3,(H,22,24,26) |
InChI Key |
NMHMZCCJFVCMPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C(=O)NC2=O)C(=NC3=CC=C(C=C3)F)C)O |
Origin of Product |
United States |
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